An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid
An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 5-Oxotetrahydrofuran-3-carboxylic acid. Known commonly as (±)-paraconic acid, this molecule serves as the parent structure for a broad class of biologically active natural products. Its bifunctional nature, possessing both a γ-butyrolactone and a carboxylic acid moiety, makes it a versatile building block in synthetic organic chemistry and a subject of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical behavior and practical applications.
Core Molecular Structure and Physicochemical Properties
5-Oxotetrahydrofuran-3-carboxylic acid is a heterocyclic compound featuring a five-membered lactone (a cyclic ester) ring with a carboxylic acid substituent at the C-3 position. This structure is the foundational core of the paraconic acids, a class of natural products known for a range of biological activities, including antibiotic and antineoplastic properties.[1]
Key Physicochemical Data
The fundamental properties of 5-Oxotetrahydrofuran-3-carboxylic acid are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 5-Oxotetrahydrofuran-3-carboxylic acid | - |
| Synonyms | (±)-Paraconic Acid, Tetrahydro-5-oxo-3-furoic Acid, (Hydroxymethyl)succinic Acid γ-Lactone | [2] |
| CAS Number | 498-89-5 (for racemate) | [2] |
| Molecular Formula | C₅H₆O₄ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | ~48 °C | [3] |
| Boiling Point | 403.9 ± 38.0 °C (Predicted) | [3] |
| pKa | 3.84 ± 0.20 (Predicted) | [3] |
| Solubility | Soluble in water, DMSO, Methanol; Slightly soluble in Chloroform. |
Acidity and Basic Properties: An Analysis
The term "basic properties" in the context of this molecule refers primarily to its Brønsted-Lowry acidity, which defines its behavior in protic solvents and biochemical systems.
Brønsted-Lowry Acidity
The dominant acidic character arises from the carboxylic acid group (-COOH). The predicted pKa of approximately 3.84 indicates it is a moderately strong organic acid, comparable to other short-chain carboxylic acids like formic acid (pKa 3.77) and benzoic acid (pKa 4.19).[3][4] The acidity is a direct consequence of the stability of the corresponding carboxylate anion formed upon deprotonation.
The stability of this conjugate base is enhanced by two primary factors:
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Resonance Delocalization: The negative charge is not localized on a single oxygen atom but is delocalized across the O-C-O system of the carboxylate group. This spreading of charge significantly stabilizes the anion, favoring the dissociation of the proton.[5]
-
Inductive Effect: The lactone ring, particularly the electron-withdrawing carbonyl group (C=O) and the ether oxygen, exerts a negative inductive effect (-I effect). This effect pulls electron density away from the C-3 carbon and, subsequently, from the attached carboxyl group, further stabilizing the negative charge of the conjugate base and increasing the acidity of the parent molecule.[6]
Diagram 1: Factors contributing to the acidity of 5-Oxotetrahydrofuran-3-carboxylic acid.
Lewis Basicity
While primarily acidic, the molecule possesses Lewis basic sites. The lone pairs of electrons on the carbonyl oxygen of the lactone and the ether oxygen can act as proton acceptors or coordinate with Lewis acids under specific, typically strongly acidic or non-aqueous, conditions. This property is crucial for understanding its reactivity in acid-catalyzed reactions, such as esterification or ring-opening.
Synthesis and Reactivity
As the parent of the paraconic acids, 5-Oxotetrahydrofuran-3-carboxylic acid is a key synthetic target. Its synthesis often begins from readily available bio-based platform chemicals like itaconic acid or citric acid.
Representative Synthetic Protocol
A plausible and chemically sound method for the synthesis involves the acid-catalyzed hydration and lactonization of itaconic acid. Itaconic acid itself can be produced via the fermentation of carbohydrates or by the thermal decomposition of citric acid.[3][7]
Protocol: Acid-Catalyzed Cyclization of Itaconic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in a 2M aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄). The acid acts as a catalyst for both hydration and lactonization.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Mechanism: The reaction proceeds via a tandem sequence. First, the mineral acid protonates the double bond of itaconic acid, facilitating a Markovnikov addition of water to form 2-hydroxy-2-(carboxymethyl)succinic acid. This intermediate then undergoes intramolecular esterification (lactonization) under the acidic conditions to yield the target 5-oxotetrahydrofuran-3-carboxylic acid.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diagram 2: Simplified workflow for the synthesis from itaconic acid.
Key Chemical Reactions
The molecule's bifunctionality dictates its reactivity, allowing for transformations at either the carboxylic acid or the lactone ring.
Diagram 3: Major reaction pathways for 5-Oxotetrahydrofuran-3-carboxylic acid.
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Carboxylic Acid Derivatization: Standard transformations of the carboxyl group, such as Fischer esterification (with an alcohol and acid catalyst), amide formation (with an amine and a coupling agent), or reduction to a primary alcohol (using strong reducing agents like LiAlH₄), can be performed selectively.
-
Lactone Ring Opening: The lactone is susceptible to nucleophilic attack, particularly under basic conditions. Treatment with aqueous sodium hydroxide will cause saponification of the ester, leading to hydrolytic ring-opening to form the corresponding hydroxymethyl succinate salt.[8] Subsequent acidification will yield the free di-acid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of 5-Oxotetrahydrofuran-3-carboxylic acid requires a combination of spectroscopic techniques. The data below are predicted values based on established spectroscopic principles and serve as a benchmark for validation.
| Technique | Predicted Observation | Rationale |
| ¹H NMR | ~10-12 ppm (1H, broad s): Carboxylic acid proton.~4.5-4.8 ppm (2H, m): Protons on C5 (-CH₂-O-).~3.5-3.8 ppm (1H, m): Proton on C3 (-CH-COOH).~2.8-3.1 ppm (2H, m): Protons on C4 (-CH₂-C=O). | The COOH proton is highly deshielded and often exchanges, leading to a broad signal.[9] Protons on C5 are adjacent to an electronegative oxygen. The C3 proton is alpha to two carbonyl groups (lactone and acid). Protons on C4 are alpha to the lactone carbonyl. |
| ¹³C NMR | ~175-180 ppm: Lactone carbonyl carbon (C5).~170-175 ppm: Carboxylic acid carbonyl carbon.~65-70 ppm: C2 carbon (-CH₂-O-).~40-45 ppm: C3 carbon (-CH-COOH).~35-40 ppm: C4 carbon (-CH₂-C=O). | Carbonyl carbons appear far downfield.[10] The carbon attached to the ether oxygen (C2) is deshielded. The aliphatic carbons (C3, C4) appear in the upfield region. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid (H-bonded dimer).~1770 (strong, sharp): C=O stretch of the γ-lactone.~1710 (strong): C=O stretch of the carboxylic acid.~1320-1210: C-O stretch. | The broad O-H band is characteristic of carboxylic acids.[11] The lactone carbonyl typically appears at a higher frequency than an open-chain ester or a carboxylic acid carbonyl.[12] |
| Mass Spec. | [M-H]⁻: 129.02 m/z (Negative ESI)[M+Na]⁺: 153.02 m/z (Positive ESI) | Corresponds to the loss of a proton for the negative ion and the addition of a sodium adduct for the positive ion. |
Applications in Research and Drug Development
The unique scaffold of 5-Oxotetrahydrofuran-3-carboxylic acid makes it a valuable precursor in several fields.
-
Synthesis of Bioactive Molecules: It is used as a starting material or key intermediate in the total synthesis of more complex, substituted paraconic acids, which exhibit a wide array of biological activities, including antifungal, antiviral, and anticancer properties.
-
Precursor to Antibacterial Agents: The molecule is a documented reagent in the synthesis of methylenecarboxybutyrolactones, a class of compounds investigated for their antibacterial activity.[2]
-
Chiral Building Block: The chiral versions of paraconic acid are powerful synthons, allowing for the stereocontrolled synthesis of complex natural products and pharmaceuticals.
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